5-Nitro-2-sulfanylbenzoic acid
Description
Contextualization within Nitrobenzoic Acid Derivatives
5-Nitro-2-sulfanylbenzoic acid belongs to the broader class of nitrobenzoic acids, which are derivatives of benzoic acid. wikipedia.orgfishersci.fi These compounds are characterized by the presence of at least one nitro group (NO₂) and a carboxylic acid group (-COOH) attached to a benzene (B151609) ring. fishersci.fi The position of these functional groups on the aromatic ring gives rise to various isomers with distinct chemical properties. wikipedia.org
Nitrobenzoic acids, in general, are about ten times more acidic than their parent compound, benzoic acid. wikipedia.org They serve as important intermediates in the synthesis of a wide array of other organic substances. atamanchemicals.com The presence of the electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic substitution reactions, a key feature in their synthetic utility. chemistrysteps.com
Within this family, this compound is distinguished by the additional presence of a thiol (-SH) group, also known as a mercapto group. britannica.com This trifunctional nature sets it apart, offering a unique combination of reactive sites and potential for complex molecular architectures.
Historical Perspectives and Initial Research Contributions
The history of nitrobenzoic acids dates back to the 19th century, with their initial applications found in the manufacturing of dyes. The nitration of benzoic acid was a pivotal development during this era. Over time, advancements in chemical synthesis allowed for the preparation of various isomers and derivatives, expanding their role in organic chemistry.
While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of nitroaromatic compounds and thiols. A significant related compound, 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) or Ellman's reagent, was developed for the quantification of thiol groups in biochemical assays. The reaction of DTNB with thiols produces 2-nitro-5-thiobenzoate, a compound closely related to this compound, highlighting the long-standing interest in the reactivity of such structures.
Significance of Thiol and Nitro Functionalities in Advanced Chemical Systems
The distinct chemical behavior of this compound is largely dictated by its thiol and nitro functional groups.
The thiol group (-SH) is the sulfur analog of an alcohol's hydroxyl group and is a potent nucleophile. britannica.comnih.gov This reactivity allows it to participate in a variety of chemical reactions, including the formation of thioesters and thioethers. britannica.com In the context of more complex systems, thiols are known to be excellent reducing agents and play crucial roles in preventing oxidative damage in biological systems. chemistrysteps.com Their ability to react with electrophiles forms the basis for many of their applications. nih.gov
The nitro group (-NO₂) is a strong electron-withdrawing group. chemistrysteps.com This property significantly influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. chemistrysteps.com The nitro group itself can undergo reduction to form an amino group, a common transformation in the synthesis of pharmaceuticals and other fine chemicals. In some contexts, the nitro group can contribute to the biological activity of a molecule. A novel strategy has been reported that directly couples nitro compounds and thiols to form sulfonamides, showcasing the synergistic reactivity of these two groups. acs.org
The combination of a thiol and a nitro group on the same aromatic ring, as seen in this compound, creates a molecule with a unique and versatile chemical profile, making it a subject of interest for further research and application development.
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-nitro-5-sulfanylbenzoic acid nih.gov |
| Molecular Formula | C₇H₅NO₄S nih.gov |
| Molecular Weight | 199.19 g/mol nih.gov |
| CAS Number | 15139-21-6 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4S/c9-7(10)5-3-4(8(11)12)1-2-6(5)13/h1-3,13H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKUPPYODIHLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545237 | |
| Record name | 5-Nitro-2-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99334-37-9 | |
| Record name | 5-Nitro-2-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-2-sulfanylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 5-Nitro-2-sulfanylbenzoic Acid
The traditional synthesis of this compound often involves multi-step processes that can be optimized for yield and efficiency. Key reaction types include nucleophilic substitution and the reduction of a nitro group.
Nucleophilic Substitution Reactions in its Synthesis
Nucleophilic substitution is a fundamental reaction in the synthesis of this compound and its derivatives. organic-chemistry.orgmdpi.com This process involves an electron-rich nucleophile attacking an electron-deficient electrophile, resulting in the displacement of a leaving group. organic-chemistry.org In the context of synthesizing this particular compound, a common strategy involves the nucleophilic substitution of a halogen on a nitro-substituted benzoic acid with a sulfur-containing nucleophile.
For instance, a patented method describes the synthesis of 2-amino-5-thiobenzoic acid starting from 2-nitro-5-halogenated benzoic acid. In this process, the halogen acts as a leaving group and is substituted by a sulfur-containing reagent in an alkaline aqueous solution. google.com The presence of the electron-withdrawing nitro group on the benzene (B151609) ring facilitates this nucleophilic aromatic substitution by lowering the electron density of the ring. google.com
Another approach involves the cleavage of the disulfide bond in 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. smolecule.com This reaction, often carried out with a thiol-containing compound, results in the formation of this compound. smolecule.com The reaction of a-nitro sulfides with various nucleophiles in the presence of a Lewis acid also demonstrates the utility of nucleophilic substitution in related structures. psu.edu
Nitro Group Reduction in Synthetic Pathways
The reduction of the nitro group to an amino group is a crucial transformation in the synthesis of derivatives of this compound and is a widely studied reaction in organic chemistry. masterorganicchemistry.com This conversion transforms a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, which can introduce new possibilities for further functionalization. masterorganicchemistry.com
A variety of reducing agents and methods can be employed for this purpose. Common methods include the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com Catalytic hydrogenation over a palladium, platinum, or nickel catalyst is another effective method for converting a nitro group to an amine. masterorganicchemistry.comcommonorganicchemistry.com Specifically, tin(II) chloride (SnCl₂) is noted as a mild reagent for reducing nitro groups to amines in the presence of other reducible groups. commonorganicchemistry.com
A patented process for the continuous reduction of aromatic nitro compounds to amino compounds using iron as the reducing agent highlights the industrial applicability of this reaction. google.com The Zinin reduction, which uses sulfide (B99878) as an electron donor in a protic solvent, is another established method for the reduction of nitro groups and is widely used in both laboratory and industrial settings. sioc-journal.cn
Considerations for Yield Optimization and Process Efficiency
One key aspect is the choice of starting materials and reagents. For example, a patented method for preparing 2-carboxy-5-nitrobenzenesulfonic acid, a related compound, emphasizes the oxidation of 2-methyl-5-nitrobenzenesulfonic acid with metal hypochlorites. google.com The selection of the appropriate nucleophile and leaving group in substitution reactions directly impacts the reaction rate and yield.
Reaction conditions such as temperature, solvent, and pH also play a significant role. For instance, the reduction of aromatic nitro compounds using iron is typically carried out in a weakly acidic to weakly alkaline medium (pH 4-10) at temperatures ranging from 70°C to 130°C. google.com The development of one-pot synthesis methods, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve process efficiency by reducing reaction time, solvent usage, and waste generation. A patented method for preparing 2-amino-5-thiobenzoic acid utilizes a two-step, one-pot process involving nucleophilic substitution followed by nitro group reduction. google.com
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods in line with the principles of green chemistry. mdpi.com These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
Eco-friendly Reagent and Solvent Selection
A key tenet of green chemistry is the use of less hazardous and more environmentally benign reagents and solvents. mdpi.com In the context of this compound synthesis, this could involve replacing traditional, often toxic, reagents with greener alternatives. For example, a patented method for producing 2-amino-5-thiobenzoic acid highlights the use of water as a reaction solvent, which is a significant improvement over volatile organic solvents. google.com The use of sodium sulfide (Na₂S) as a reducing agent for the nitro group is also presented as a more environmentally friendly option due to its low cost and the fact that the reaction can be carried out in an aqueous medium. google.com
The use of biocatalysts, such as enzymes, is another promising green chemistry approach. For instance, a lipase-catalyzed synthesis of 3-selanyl-isoflavones has been developed, demonstrating the potential of biocatalysis in related synthetic transformations. mdpi.com
Sustainable Reaction Conditions and Catalysis
The development of sustainable reaction conditions and the use of efficient catalysts are central to green chemistry. kuleuven.be This includes employing milder reaction conditions, such as lower temperatures and pressures, and utilizing catalysts that can be easily recovered and reused. researchgate.net
Heterogeneous catalysts, which are in a different phase from the reactants, are often preferred in green synthesis because they can be easily separated from the reaction mixture and recycled. kuleuven.be For example, the use of a reusable magnetic camphor (B46023) sulfonic acid as an ionic organocatalyst has been reported for the synthesis of benzothiazin-4-ones in a green solvent. researchgate.net While not directly applied to this compound, this demonstrates the potential of recyclable catalysts in similar heterocyclic syntheses.
Furthermore, the integration of catalytic steps into a synthetic sequence can significantly reduce waste and improve the selectivity of the transformations. mdpi.com The development of novel porous materials and catalytic technologies is an active area of research aimed at driving the sustainable production of chemicals. kuleuven.be
Derivatization Strategies for Structural Modification
The presence of carboxylic acid, thiol, and nitro functionalities on the same aromatic scaffold makes this compound a valuable building block in organic synthesis. Specific and selective reactions can be targeted at each of these groups to create diverse molecular architectures.
Esterification of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can be readily converted into its corresponding esters through various standard esterification methods. This transformation is useful for protecting the carboxyl group or for modifying the molecule's solubility and electronic properties. smolecule.com
One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as gaseous hydrochloric acid or sulfuric acid. google.com Another effective method involves using alternative methylating agents like dimethyl carbonate (DMC), which is considered a more environmentally friendly option. This reaction can be promoted by a catalytic system, such as potassium carbonate (K2CO3) with a phase-transfer catalyst like tetrabutylammonium (B224687) chloride (TBACl). tandfonline.com The electron-withdrawing nature of the nitro group can influence the reaction conditions required for efficient conversion. tandfonline.com The preparation of various esters, including the methyl ester, is a documented pathway that can be performed on the nitro-substituted compound before subsequent reactions on the other functional groups. google.com
Table 1: Representative Conditions for Esterification
| Reactant | Reagent/Catalyst | Solvent | Conditions | Product | Reference(s) |
|---|---|---|---|---|---|
| This compound | Alcohol (e.g., Ethanol), HCl (gas) | Ethanol | Heat | Ethyl 5-nitro-2-sulfanylbenzoate | google.com |
| This compound | Dimethyl carbonate, K2CO3/TBACl | None | 170°C | Methyl 5-nitro-2-sulfanylbenzoate | tandfonline.com |
Oxidation of the Thiol Group to Disulfides
The thiol group (-SH) is susceptible to oxidation, most commonly forming a disulfide (-S-S-) linkage. This reaction effectively couples two molecules of this compound to yield 5,5'-dithiobis(2-nitrobenzoic acid), a compound widely known as DTNB or Ellman's reagent. vulcanchem.comsigmaaldrich.com
This oxidation can be achieved using a variety of oxidizing agents. Mild oxidants like hydrogen peroxide (H₂O₂) are often employed for this transformation. vulcanchem.comnih.gov More detailed studies have investigated the reaction with other biologically relevant oxidants such as peroxynitrite (ONOO⁻) and hypochlorous acid (HOCl). nih.govresearchgate.net While the disulfide is the primary product, these studies show that further oxidation to higher sulfur oxidation states, such as thiosulfinates (R-S(O)-S-R) and sulfonic acids (R-SO₃H), can also occur, particularly with stronger oxidants or an excess of the oxidizing agent. nih.govresearchgate.net The disulfide itself, DTNB, can be further oxidized to the corresponding sulfonic acid by potent oxidants like HOCl. nih.govresearchgate.net
Table 2: Oxidation of the Thiol Group
| Reactant | Oxidizing Agent | Product | Conditions/Observations | Reference(s) |
|---|---|---|---|---|
| This compound | Hydrogen Peroxide (H₂O₂) | 5,5'-Dithiobis(2-nitrobenzoic acid) | Standard oxidation conditions | vulcanchem.comnih.gov |
| This compound | Peroxynitrite (ONOO⁻) | 5,5'-Dithiobis(2-nitrobenzoic acid) and Thiosulfinate | Yields disulfide and thiosulfinate as predominant products | nih.govresearchgate.net |
| 5,5'-Dithiobis(2-nitrobenzoic acid) | Hypochlorous Acid (HOCl) | 5-Nitro-2-sulfonicbenzoic acid | Complete oxidation of the disulfide to sulfonic acid | nih.govresearchgate.net |
Reduction of the Nitro Group to Amino Derivatives
The nitro group (-NO₂) on the aromatic ring can be chemically reduced to an amino group (-NH₂), yielding 5-amino-2-sulfanylbenzoic acid. vulcanchem.com This transformation is significant as it introduces a nucleophilic and basic amino group, opening up further synthetic possibilities such as diazotization and coupling reactions or amide bond formation.
Several reducing systems are effective for this conversion. A classical method involves the use of a metal in acidic solution, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic media. google.com Catalytic hydrogenation is another common and clean method, typically employing hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. google.com Other reagents like sodium borohydride (B1222165) have also been reported for the reduction of nitro groups in related structures. google.com The choice of reducing agent can be critical to avoid side reactions involving the other functional groups present in the molecule.
Table 3: Common Reagents for Nitro Group Reduction
| Reactant | Reducing Agent/System | Product | Reference(s) |
|---|---|---|---|
| This compound | Tin(II) chloride (SnCl₂) | 5-Amino-2-sulfanylbenzoic acid | google.com |
| This compound | Iron powder / Acid | 5-Amino-2-sulfanylbenzoic acid | google.com |
| This compound | H₂ / Palladium on Carbon (Pd/C) | 5-Amino-2-sulfanylbenzoic acid | google.com |
| This compound | Sodium Sulfide (Na₂S) | 5-Amino-2-sulfanylbenzoic acid | google.com |
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The reactivity of the aromatic ring itself is strongly influenced by the existing substituents. The presence of both electron-donating (thiol) and strong electron-withdrawing (nitro, carboxyl) groups dictates the feasibility and regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution
The benzene ring of this compound is highly deactivated towards electrophilic aromatic substitution. This is due to the powerful electron-withdrawing and meta-directing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups. masterorganicchemistry.com Although the thiol group (-SH) is an activating, ortho-, para-director, its influence is generally overcome by the two deactivating groups. Consequently, typical electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are difficult to perform on this substrate and require harsh conditions, if they proceed at all. libretexts.org
Nucleophilic Aromatic Substitution (SNAr)
In contrast, the ring is activated for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group makes the carbon atoms at the ortho and para positions electron-deficient and thus susceptible to attack by nucleophiles. pressbooks.pub While this compound itself is the product of an SNAr reaction (substituting a leaving group at position 2 with a thiol), related structures demonstrate this reactivity. For instance, a halogen atom located at position 5 of a 2-nitrobenzoic acid derivative is readily displaced by sulfur nucleophiles. google.com This reactivity is a cornerstone of the synthesis of the parent compound and its derivatives, where a leaving group (e.g., a halide) para to the nitro group is replaced by a nucleophile. google.comresearchgate.net
Reactivity and Reaction Mechanisms
Mechanistic Studies of Thiol Group Reactivity
The thiol group (-SH) is a key player in the reactivity of 5-Nitro-2-sulfanylbenzoic acid, exhibiting a strong nucleophilic character and the ability to participate in exchange reactions and form complexes with metal ions.
Thiol-Disulfide Exchange Mechanisms
This compound is the product of the classical thiol quantification assay involving 5,5'-dithiobis(2-nitrobenzoic acid), also known as DTNB or Ellman's reagent. The fundamental reaction is a thiol-disulfide exchange. nih.gov In this mechanism, a nucleophilic thiolate anion (RS⁻) from an analyte attacks one of the sulfur atoms in the disulfide bond of DTNB. libretexts.org This SN2-type reaction results in the formation of a mixed disulfide (RS-S-TNB) and the release of the 2-nitro-5-thiobenzoate (TNB⁻) anion. nih.govresearchgate.net
The TNB⁻ anion is an excellent leaving group, a property attributed to its thiol pKa of 4.5. nih.gov The reaction is stoichiometric, with one mole of thiol releasing one mole of TNB⁻. nih.gov The generated TNB⁻ dianion exhibits strong absorption at 412 nm, which allows for the spectrophotometric quantification of thiol groups. libretexts.org The kinetics of this exchange reaction are rapid and can be monitored to determine the concentration of thiols in a sample. researchgate.net
It's important to note that under certain conditions, a second thiol molecule can react with the mixed disulfide, regenerating the analyte disulfide and releasing another TNB⁻ molecule. nih.gov
Nucleophilic Character of the Sulfanyl (B85325) Moiety
The sulfanyl moiety, particularly in its deprotonated thiolate form, is a potent nucleophile. libretexts.org This nucleophilicity is central to its reaction with DTNB as described above, but also extends to other reactions. The thiol group can readily participate in nucleophilic substitution reactions with various electrophiles. smolecule.com For instance, it reacts with iodoacetic acid and iodoacetamide (B48618) in SN2 reactions. libretexts.org
The nucleophilicity of the thiolate can be influenced by the electronic properties of its molecular environment. In the context of gold(I) thiolate complexes, the presence of electron-withdrawing groups on the thiolate ligand, such as the nitro group in this compound, can influence reaction pathways. mdpi.com Studies have shown that the thiol group can also be involved in nucleophilic attack on the disulfide bond of DTNB, leading to the formation of a sulfenic acid and a thiolate under hydroxyl ion influence. nih.gov
Interactions with Metal Ions: Chelation and Complexation Mechanisms
The functional groups of this compound, specifically the thiol and the adjacent carboxylic acid, provide potential sites for chelation and complexation with metal ions. The thiol group's ability to interact with metal ions is a well-established characteristic of thiols in general. smolecule.com
This interaction is significant in various biological and chemical systems. For example, the thiol group can form stable complexes with soft metal ions like silver (Ag⁺). vulcanchem.com This is evidenced by the disappearance of the S-H stretch in FT-IR spectroscopy upon the addition of Ag⁺. vulcanchem.com The formation of such metal-sulfur bonds is a key aspect of its use in certain applications, such as in the development of silver nanoclusters where it acts as a capping agent. The chelation process can inactivate the metal ions by forming stable complexes, a principle utilized in metal chelating assays for evaluating antioxidant properties. mdpi.com While specific mechanistic studies on the chelation of various metal ions by this compound are not extensively detailed in the provided results, the presence of both a soft thiol donor and a harder carboxylate donor suggests the potential for forming stable chelate rings with suitable metal ions.
Mechanistic Studies of Nitro Group Reactivity
The nitro group (-NO₂) is a strong electron-withdrawing group that profoundly influences the electronic structure and reactivity of the benzene (B151609) ring. Its reactivity is primarily characterized by redox processes.
Electron Transfer Processes and Redox Chemistry
The biological and chemical activities of many nitroaromatic compounds are contingent upon the reduction of the nitro group. uchile.cl This group can accept up to six electrons to be fully reduced to an amino group. uchile.cl The initial and most critical step in this process is a one-electron reduction to form a nitro radical anion (ArNO₂⁻•). uchile.clnih.gov
The redox properties of the one-electron couple ArNO₂/ArNO₂⁻• are fundamental to the compound's behavior. uchile.clnih.gov This process can be studied using electrochemical techniques like cyclic voltammetry, which allows for the visualization of the reversible one-electron couple. uchile.cl The stability and reactivity of the resulting nitro radical anion are influenced by factors such as substituents on the aromatic ring and the nature of the surrounding medium. uchile.cl
Electron transfer can be initiated by various means, including enzymatic action by flavoenzymes or photochemical processes. mdpi.comnih.govresearchgate.net In photochemical reactions on silver nanostructures, for instance, photon-driven charge transfer can occur from the metal to the lowest unoccupied molecular orbital (LUMO) of the nitroaromatic compound. researchgate.net The electron-withdrawing nature of the nitro group lowers the energy of the LUMO, facilitating this electron transfer. researchgate.net
Reduction Pathways and Intermediate Formation
The reduction of the nitro group is a stepwise process that involves several intermediates. The complete reduction from a nitro group to an amino group is a six-electron, six-proton process. A generalized pathway for the reduction of a nitroaromatic compound (ArNO₂) is as follows:
One-electron reduction: ArNO₂ + e⁻ → ArNO₂⁻• (Nitro radical anion)
Two-electron reduction: The hydroxylamine (B1172632) can then undergo a final two-electron, two-proton reduction to yield the corresponding amine (ArNH₂).
The specific intermediates and final products can vary depending on the reaction conditions, such as pH and the nature of the reducing agent. researchgate.net For example, electrochemical reduction at different pH values can lead to different products. researchgate.net In some cases, the nitroso (ArNO) derivative can be formed as an intermediate in the reduction from the nitro group to the hydroxylamine. ufvjm.edu.br Studies on related nitroaromatic compounds have shown that under certain electrochemical conditions, the irreversible reduction of the nitro group to hydroxylamine is observed, which can then be reversibly oxidized to the nitroso derivative. ufvjm.edu.bracs.org
The reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂/Pd-C) or with chemical reducing agents like tin(II) chloride. google.com
Carboxylic Acid Group Reactivity and Proton Transfer Phenomena
The reactivity of the carboxylic acid group in this compound is significantly influenced by the electronic and steric effects of the adjacent nitro and sulfanyl substituents. The IUPAC name for this compound is 2-nitro-5-sulfanylbenzoic acid, which indicates that the nitro group is at the ortho position relative to the carboxyl group, and the sulfanyl group is at the meta position. smolecule.comnih.gov This specific arrangement is crucial to its chemical behavior.
The most prominent feature of the carboxylic acid group in this molecule is its enhanced acidity. The dissociation of the carboxylic acid in an aqueous solution represents a fundamental proton transfer equilibrium. doubtnut.com In this process, the carboxylic acid donates a proton (H⁺) to a water molecule, forming the carboxylate anion and a hydronium ion (H₃O⁺).
Proton Transfer Equilibrium: C₇H₅NO₄S + H₂O ⇌ [C₇H₄NO₄S]⁻ + H₃O⁺
The position of this equilibrium is defined by the acid dissociation constant (pKa). For this compound, the pKa of the carboxylic acid group is computationally predicted to be approximately 2.1 to 2.19. smolecule.comvulcanchem.com This low pKa value signifies that it is a considerably stronger acid than benzoic acid (pKa ≈ 4.2).
This heightened acidity is a direct consequence of the "ortho effect". wikipedia.orgvedantu.com This phenomenon arises from a combination of factors:
Steric Inhibition of Resonance (SIR): The bulky nitro group at the ortho position creates steric hindrance, forcing the carboxylic acid group to twist out of the plane of the benzene ring. wikipedia.orgvedantu.comyoutube.com This rotation disrupts the resonance between the carboxyl group's π-system and the aromatic ring. While this might seem destabilizing, it has a more significant effect on the stability of the conjugate base (the carboxylate anion). The inhibition of resonance localizes the negative charge on the carboxylate group, which is effectively stabilized by its own resonance between the two oxygen atoms, leading to a more stable anion and thus a stronger acid. youtube.com
Inductive and Field Effects: The nitro group is a powerful electron-withdrawing group. libretexts.org Through inductive effects (transmitted through sigma bonds) and field effects (through-space electrostatic interactions), the nitro group pulls electron density away from the carboxyl group. This stabilizes the resulting carboxylate anion by delocalizing its negative charge, making the parent acid more likely to donate its proton. libretexts.orgrsc.org
| Functional Group | Predicted pKa Value | Reference |
|---|---|---|
| Carboxylic Acid (-COOH) | ~2.1 - 2.19 | smolecule.comvulcanchem.com |
| Sulfanyl (-SH) | ~8.7 | vulcanchem.com |
Interplay of Functional Groups on Overall Reactivity Profile
The electronic character of the substituents is a primary driver of this interplay. The nitro group acts as a strong deactivating, electron-withdrawing group, while the sulfanyl group is generally considered an activating, ortho-, para-directing group. masterorganicchemistry.com Their positions relative to each other and to the carboxyl group dictate the molecule's reactivity.
The reactivity of the sulfanyl (-SH) group is highly pH-dependent. smolecule.com At a pH below its pKa of ~8.7, it exists predominantly in its protonated thiol form. vulcanchem.com As the pH increases above this value, it deprotonates to form the thiolate anion (-S⁻). This thiolate is a much stronger nucleophile and is significantly more reactive. smolecule.com This reactivity is famously exploited in the compound's precursor, 5,5′-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent). Cleavage of DTNB by a thiol-containing compound produces the thionitrobenzoate anion (TNB), which is the deprotonated form of this compound. nih.govcdnsciencepub.com The intense yellow color of TNB is used for the spectrophotometric quantification of thiols.
Carboxylic Acid Group: As discussed, its acidity is greatly enhanced by the ortho-nitro group. It can undergo nucleophilic acyl substitution reactions.
Nitro Group: Being a strong electron-withdrawing group, it deactivates the benzene ring towards electrophilic aromatic substitution. It can, however, be reduced to an amino group (-NH₂) under appropriate reducing conditions.
Sulfanyl Group: This group is susceptible to oxidation. The thiolate form can be easily oxidized to form disulfide bonds. This is a key reaction in its interaction with biological thiols. nih.gov
The interplay between these groups governs the molecule's chemical behavior and its utility in biochemical assays. For instance, the electron-withdrawing nitro group is essential for increasing the acidity of the thiol proton (compared to a simple alkyl thiol), facilitating the formation of the reactive thiolate anion near physiological pH. It is also responsible for the chromophoric properties of the resulting anion.
| Functional Group | Influence on Other Groups | Characteristic Reactions |
|---|---|---|
| Carboxylic Acid (-COOH) | Acts as a meta-director; its acidity is enhanced by the ortho-nitro group. | Proton transfer (acid-base reactions), Esterification. |
| Nitro (-NO₂) | Strongly electron-withdrawing; increases acidity of both -COOH and -SH groups; deactivates the ring to electrophilic substitution. | Reduction to an amino group. |
| Sulfanyl (-SH) | Ortho, para-director; reactivity is pH-dependent (thiol vs. thiolate). | Oxidation (disulfide formation), Nucleophilic attack (as thiolate). nih.gov |
Coordination Chemistry of 5 Nitro 2 Sulfanylbenzoic Acid
5-Nitro-2-sulfanylbenzoic Acid as a Ligand
This compound, with its IUPAC name 2-nitro-5-sulfanylbenzoic acid, is an organic compound featuring a benzene (B151609) ring substituted with carboxylic acid, thiol, and nitro functional groups. nih.gov This unique combination of functional groups allows it to act as a versatile ligand in coordination chemistry. smolecule.com The presence of both hard (oxygen from carboxylate) and soft (sulfur from thiol) donor atoms, along with the electronically influential nitro group, enables the formation of stable complexes with a range of metal ions.
This compound offers multiple binding possibilities for metal ions through its three functional groups. The deprotonated carboxylate group (-COO⁻), the thiol group (-S⁻), and the nitro group (-NO₂) can all participate in coordination. The specific mode of chelation depends on several factors, including the nature of the metal ion, the pH of the reaction medium, and the presence of other competing ligands.
The primary binding sites are the oxygen atoms of the carboxylate group and the sulfur atom of the thiol group. The carboxylate group can coordinate in a monodentate fashion (using one oxygen) or a bidentate fashion (using both oxygens to chelate a metal or bridge two metal centers). The soft thiol group shows a high affinity for soft metal ions, forming strong metal-sulfur bonds. vulcanchem.com Coordination involving the nitro group is less common, particularly with 3d transition metals, but it can occur with certain metals, acting as a Lewis base. nih.govmdpi.com
The most common chelation modes involve the formation of stable five- or six-membered rings. Bidentate chelation through the carboxylate oxygen and the thiol sulfur is a highly probable coordination mode, analogous to the behavior of thiosalicylic acid. researchgate.net
Table 1: Potential Coordination Sites and Modes of this compound
| Functional Group | Donor Atom(s) | Potential Coordination Modes |
|---|---|---|
| Carboxylic Acid | Oxygen (O) | Monodentate, Bidentate (chelating), Bidentate (bridging) |
| Thiol | Sulfur (S) | Monodentate, Bridging |
The multidentate and multifunctional nature of this compound allows for the construction of a wide variety of coordination architectures. The structures can range from simple mononuclear complexes, where a single metal ion is coordinated by one or more ligand molecules, to more complex polynuclear and polymeric structures.
The interplay between the different donor sites and the geometric preferences of the metal ion leads to this structural diversity. For instance, the use of both the carboxylate and thiol groups can lead to the formation of discrete dinuclear complexes or one-dimensional coordination polymers where the ligand bridges metal centers. researchgate.net The geometry around the metal center in these complexes can vary significantly, including distorted octahedral, square pyramidal, and trigonal bipyramidal arrangements. researchgate.netwisdomlib.org The introduction of auxiliary ligands can further influence the final structure, leading to mixed-ligand complexes with unique properties. wisdomlib.org The formation of extended three-dimensional supramolecular architectures can also be facilitated by intermolecular interactions like hydrogen bonding. researchgate.net
Table 2: Examples of Structural Motifs in Complexes with Related Ligands
| Ligand Type | Metal Ion | Structural Motif | Coordination Geometry | Reference |
|---|---|---|---|---|
| Dithiobis(benzoic acid) | Cd(II) | Dinuclear | Distorted Trigonal Bipyramidal | researchgate.net |
| Dithiobis(benzoic acid) | Ni(II) | 1D Coordination Polymer | Distorted Octahedral | researchgate.net |
| Mixed Ligand | Mn(II), Co(II), Ni(II) | Mononuclear | Octahedral | wisdomlib.org |
Synthesis of Coordination Complexes Involving this compound
The synthesis of coordination complexes with this compound can be achieved through several established methodologies, tailored to isolate specific structural outcomes.
Common synthetic routes for forming metal complexes with carboxylate- and thiol-containing ligands include solution-based self-assembly, hydrothermal/solvothermal methods, and slow diffusion techniques.
Solution-Based Self-Assembly: This is the most straightforward method, involving the direct reaction of a soluble metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent or solvent mixture. wisdomlib.org The reaction is often carried out at room temperature or with gentle heating. The use of a base may be required to deprotonate the carboxylic acid and thiol groups to facilitate coordination.
Hydrothermal/Solvothermal Synthesis: These methods involve carrying out the reaction in a sealed vessel (e.g., a Teflon-lined autoclave) at elevated temperatures and pressures. nih.gov These conditions can promote the crystallization of products that are not accessible under ambient conditions and can sometimes lead to in-situ ligand transformations or the formation of dense, stable coordination polymers. researchgate.net
Slow Diffusion: This technique involves slowly diffusing a solution of the ligand into a solution of the metal salt, or vice versa. The slow rate of mixing can promote the growth of high-quality single crystals suitable for X-ray diffraction analysis, allowing for unambiguous structure determination. researchgate.net
The final product of a coordination reaction is highly sensitive to the specific conditions employed. Key parameters that influence the outcome include:
pH: The pH of the reaction medium is critical as it controls the protonation state of the ligand's functional groups. The carboxylic acid and thiol groups must typically be deprotonated to coordinate effectively to the metal ion. Maximum complexation for similar ligands often occurs in a specific pH range. ufl.edu
Temperature: Temperature affects the reaction kinetics and the thermodynamic stability of the products. Higher temperatures, as used in hydrothermal synthesis, can overcome kinetic barriers to form more stable, often polymeric, structures. nih.gov
Solvent: The choice of solvent is important for dissolving the reactants and for its potential role as a coordinating ligand. Solvents like water, ethanol, methanol, and dimethylformamide (DMF) are commonly used. wisdomlib.org
Ligand-to-Metal Ratio: The stoichiometry of the reactants can dictate the structure of the resulting complex. For example, different ratios can lead to complexes with 1:1, 1:2, or 1:3 metal-to-ligand ratios, each with a distinct coordination environment. ufl.edu
Counter-ion: The anion of the metal salt can sometimes influence the final structure, either by coordinating to the metal center or by participating in the crystal packing through hydrogen bonding.
Electronic Structure and Bonding in Metal Complexes
The electronic structure and nature of the chemical bonds in transition metal complexes of this compound are best described using a combination of ligand field theory (LFT) and molecular orbital (MO) theory. scribd.comdokumen.pub These theories explain the magnetic properties, electronic spectra, and stability of the complexes.
In the molecular orbital framework, the ligand's donor orbitals (from the sulfur and oxygen atoms) overlap with the metal's d-orbitals to form bonding and antibonding molecular orbitals. The carboxylate and thiol groups typically act as σ-donors. The sulfur atom, with its available lone pairs and d-orbitals, can also participate in π-bonding (either as a π-donor or π-acceptor), which can further strengthen the metal-ligand bond. The nitro group is a strong electron-withdrawing group, which influences the electronic properties of the entire ligand and, consequently, the nature of the metal-ligand bonding. The electronic transitions between these molecular orbitals can be observed in the UV-Vis spectrum of the complex, providing insights into its electronic structure. wisdomlib.orgscribd.com
Molecular Orbital Analysis of Metal-Ligand Interactions
A molecular orbital (MO) approach provides a more detailed picture of the bonding in coordination complexes of this compound. This model considers the overlap of metal and ligand orbitals to form bonding, anti-bonding, and non-bonding molecular orbitals.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the this compound ligand are crucial in determining the nature of the metal-ligand interactions. The HOMO is likely to have significant contribution from the sulfur p-orbitals and the oxygen p-orbitals of the carboxylate group, which will form σ-bonds with the appropriate metal d-orbitals (e.g., dz² and dx²-y² in an octahedral complex). The electron-withdrawing nitro group will lower the energy of the ligand's orbitals.
The metal's t2g orbitals (in an octahedral field) can engage in π-interactions with the ligand. The aromatic ring and the nitro group of the ligand possess π-systems that can participate in π-backbonding, where electron density is transferred from the metal's d-orbitals to the ligand's π* orbitals. This type of interaction can strengthen the metal-ligand bond and influence the electronic properties of the complex.
Table 2: Expected Molecular Orbital Interactions in a Metal Complex of this compound
| Interaction Type | Metal Orbitals Involved | Ligand Orbitals Involved | Nature of Interaction |
| σ-donation | eg (dz², dx²-y²) | HOMO (S and O p-orbitals) | Ligand-to-Metal Charge Transfer (LMCT) |
| π-backbonding | t2g (dxy, dxz, dyz) | LUMO (π* orbitals of the aromatic ring and nitro group) | Metal-to-Ligand Charge Transfer (MLCT) |
A qualitative MO diagram for an octahedral complex would show the formation of σ-bonding MOs at lower energy, the non-bonding or weakly π-bonding t2g orbitals, and the σ-antibonding eg orbitals at higher energy. The energy difference between the t2g and eg orbitals corresponds to the ligand field splitting parameter, Δo.
Supramolecular Architectures and Self-Assembly of Coordination Compounds
The coordination compounds of this compound are excellent candidates for the construction of supramolecular architectures through self-assembly processes. These processes are driven by non-covalent interactions, such as hydrogen bonding, π-π stacking, and other weak intermolecular forces.
The presence of the carboxylic acid group allows for the formation of strong O-H···O hydrogen bonds, which can lead to the formation of dimeric or polymeric structures. cam.ac.uk The nitro group can also act as a hydrogen bond acceptor, participating in C-H···O or N-H···O interactions. mdpi.com These interactions play a crucial role in directing the packing of the coordination complexes in the solid state, leading to the formation of one-, two-, or three-dimensional networks. nih.gov
For instance, in related nitrobenzoic acid complexes, two-dimensional sheet-like networks are often observed, where molecules are connected through a combination of O-H···O and C-H···O hydrogen bonds. rsc.org It is conceivable that coordination polymers of this compound could form similar layered structures, with the metal centers acting as nodes to link the ligand molecules into extended networks.
Table 3: Potential Non-Covalent Interactions in the Self-Assembly of this compound Complexes
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Self-Assembly |
| Hydrogen Bonding | -COOH, -SH | O (carboxylate), O (nitro) | 2.5 - 3.2 | Formation of chains, layers, and 3D networks. mdpi.comnih.gov |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Stabilization of layered structures. |
| C-H···π Interactions | C-H (aromatic) | Aromatic Ring | 2.5 - 2.9 | Directional control of packing. |
| Halogen Bonding | (If present in co-ligand) | O (nitro), S | Varies | Can be used to design specific architectures. nih.gov |
Biological Activities and Mechanisms of Action Mechanistic Focus
Mechanistic Basis of Interaction with Biological Systems
The compound's ability to engage with biological systems stems from its specific functional groups, which can interact with a variety of molecular targets and participate in key biochemical reactions.
Research has identified several biological molecules and structures that directly interact with 5-Nitro-2-sulfanylbenzoic acid, leading to modulation of their functions. These interactions are fundamental to its observed biological effects. For instance, its derivative, 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), has been identified as an agonist for GPR35, a G-protein-coupled receptor found in gastrointestinal and immune cells. nih.gov
Key molecular targets include:
Bacterial Cell Membranes : When used to coat silver nanoclusters, the compound helps target the bacterial cell membrane, leading to cell lysis and death.
Interleukin-12 (IL-12) subunit beta : This human protein, crucial for immune responses, has been identified as a biological target. rcsb.org
Protein ArsC : This protein, involved in arsenic resistance in Staphylococcus aureus, is another known target. rcsb.org
Papain : It has been shown to interact with and inhibit this cysteine protease, making it a useful tool for studying enzyme active sites.
Table 1: Documented Molecular Targets of this compound
| Target | Organism/System | Context of Interaction | Outcome of Interaction |
|---|---|---|---|
| Bacterial Cell Membranes | Bacteria (e.g., N. gonorrhoeae) | As a coating for silver nanoclusters. | Enhanced antibacterial activity, cell lysis. |
| Interleukin-12 subunit beta | Human | Potential modulation of immune response. rcsb.org | Unknown pharmacological action. rcsb.org |
| Protein ArsC | Staphylococcus aureus | Modulation of arsenic resistance mechanisms. rcsb.org | Potential influence on bacterial resistance. |
The distinct chemical properties of the thiol and nitro functional groups are central to the compound's mechanism of action. smolecule.com
The thiol (-SH) group is highly reactive and participates in several key biochemical processes:
Redox Reactions : The thiol group can be oxidized to form disulfide bonds. vulcanchem.com This reactivity is fundamental to its role in assays measuring thiol content, where it is generated from the reduction of 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) by other free thiols. nih.govnih.gov
Metal Ion Coordination : It readily interacts with metal ions, a property crucial for its use as a capping agent for nanoparticles and its interplay with metal-containing biological molecules. vulcanchem.com
Nucleophilic Attack : The thiol group can act as a nucleophile, for example, by attacking phosphate (B84403) groups, which may explain its ability to dephosphorylate certain proteins. smolecule.com Its reaction with the active site of cysteine proteases like papain leads to inhibition.
The nitro (-NO₂) group significantly influences the molecule's electronic properties and reactivity:
Reduction Potential : The nitro group can be chemically or biologically reduced to form reactive intermediates or a stable amino group (-NH₂). vulcanchem.com These reactive species can contribute to the compound's biological effects. This reductive capacity may also facilitate the reduction of other substances, such as arsenate. smolecule.com
Enzymatic Activity Modulation
This compound is frequently associated with the study of enzyme activity, both as a direct modulator and as a product in quantitative assays.
The compound is primarily known for its role in enzyme inhibition. It has been shown to inhibit the cysteine protease papain, which serves as a model for its potential to interact with and block enzyme active sites. The mechanism likely involves the reaction of the compound's thiol group with a critical cysteine residue in the enzyme's active site.
In many biochemical contexts, such as the measurement of glutathione (B108866) peroxidase (GSH-PX) or glutathione S-transferase (GST) activity, this compound is not the inhibitor itself. nih.govfaiusr.com Instead, it is the chromogenic product generated from the reaction of DTNB (Ellman's reagent) with thiol-containing substrates like glutathione (GSH). nih.govnih.gov The rate of its formation, measured spectrophotometrically at 412 nm, is proportional to the enzyme's activity. nih.govnih.govoup.com
While direct enzyme activation by this compound is not widely documented, its derivative, 5-nitro-2-(3-phenylpropylamino)benzoic acid, acts as an agonist for the GPR35 receptor, effectively activating its downstream signaling pathways. nih.gov
The interaction with the active site of papain is a clear example of its ability to engage with catalytic domains. While this interaction leads to inhibition, it is not formally classified as substrate mimicry in the available literature. Substrate mimicry involves an inhibitor that structurally resembles the enzyme's natural substrate, which is then processed by the enzyme to form a reactive, permanently inhibiting complex. savemyexams.com Although this compound interacts with the active site, there is insufficient evidence to suggest it acts as a structural mimic of papain's natural substrates. The inhibition is more directly attributed to the chemical reactivity of its thiol group with the active site's cysteine residue.
Interplay with Metal Ions in Biological Contexts
A significant aspect of the biological activity of this compound is its interaction with metal ions. smolecule.com The compound's thiol group can form stable coordination complexes with various metals, which can dramatically alter its biological function and delivery. vulcanchem.commdpi.com
The most notable example is its use as a capping agent for silver nanoclusters (AgNCs). smolecule.com In this application, the thiol group forms a stable Ag-S complex on the nanoparticle surface. vulcanchem.com This formulation enhances the bactericidal properties against multidrug-resistant bacteria, as the nanocluster effectively delivers the active components to the bacterial cell membrane.
Furthermore, the compound has been studied for its ability to act as a reducing agent in the context of metal toxicology. It can reduce arsenate [As(V)] to the more toxic arsenite [As(III)], a reaction that is significant in the study of arsenic bioremediation and its biochemical pathways. smolecule.com This suggests the compound can directly participate in the redox cycling of metal ions within a biological environment. The nitro group may play a role in the electron transfer processes that facilitate this reduction. smolecule.com
Table 3: Interactions of this compound with Metal Ions
| Metal Ion | Type of Interaction | Biological Context/Application | Mechanism |
|---|---|---|---|
| Silver (Ag⁺) | Coordination/Complexation | Capping agent for silver nanoclusters (AgNCs). vulcanchem.comsmolecule.com | Thiol group forms a stable Ag-S complex, enhancing antimicrobial activity against bacteria like N. gonorrhoeae. vulcanchem.com |
| Arsenic [As(V)] | Reduction | Arsenic bioremediation and toxicology studies. smolecule.com | Acts as a reducing agent, converting arsenate [As(V)] to arsenite [As(III)]. smolecule.com |
Detoxification Mechanisms (e.g., Arsenic Bioremediation)
This compound has been identified as a reducing agent with applications in detoxification, particularly in the context of arsenic bioremediation. smolecule.com The compound is capable of converting the more toxic form of arsenic, arsenate [As(V)], into the less harmful arsenite [As(III)]. smolecule.com This reduction is a crucial step in processes aimed at mitigating arsenic toxicity in the environment. The mechanism is thought to involve the nitro group, which may facilitate the electron transfer processes required for the reduction of As(V) to As(III). smolecule.com The enzyme arsenate reductase (ArsC), a key component in arsenic detoxification, catalyzes this reduction and is an endogenous substrate of the thioredoxin system. nih.gov
Table 2: Findings on Arsenic Bioremediation
| Activity | Mechanism | Significance | Source |
|---|---|---|---|
| Reducing Agent | Converts arsenate [As(V)] to arsenite [As(III)]. smolecule.com | Crucial for studies on arsenic bioremediation and its environmental fate. smolecule.com | smolecule.com |
Molecular-Level Interactions with Cellular Components
The biological effects of this compound are rooted in its direct interactions with specific cellular molecules, including proteins and membranes.
Research has identified specific protein targets for this compound. One notable target is the Interleukin-12 subunit beta (IL-12B) , a component of the cytokine IL-12, which plays a crucial role in the immune response. uniprot.org The binding of the compound to this subunit suggests a potential for modulating immune activities. IL-12B is a subunit common to both IL-12 and IL-23 and is essential for the development of Th1 cells, which mediate immune responses to intracellular pathogens. wikipedia.org
Another key protein interaction involves Protein ArsC from Staphylococcus aureus, an enzyme involved in arsenic resistance. ArsC catalyzes the reduction of arsenate to arsenite as part of the detoxification process. nih.gov this compound is involved in the reaction cycle of this enzyme, highlighting its role in bacterial resistance mechanisms. nih.gov Specifically, the active-site cysteine of thioredoxin can attack a mixed disulfide involving ArsC, demonstrating a direct molecular interaction. nih.gov
Table 3: Protein Binding Interactions
| Protein Target | Organism | Function of Protein | Implication of Binding | Source |
|---|---|---|---|---|
| Interleukin-12 subunit beta (IL-12B) | Human | Component of IL-12 and IL-23, crucial for immune response. uniprot.orgwikipedia.org | Potential modulation of immune responses. | uniprot.orguni-freiburg.de |
The interaction of this compound with cellular membranes contributes to its biological activity. When used as a coating for silver nanoclusters, it has been shown to target bacterial cell membranes, leading to cell lysis and death. A related compound, 5-Nitro-2-(phenylthio)benzoic acid, possesses a lipophilic nature that allows it to integrate into microbial membranes, which disrupts their integrity and function. This disruption of membrane integrity is a key mechanism of its antimicrobial effects.
Reactive Oxygen Species (ROS) Generation and Scavenging Mechanisms
The compound and its derivatives are involved in the complex dynamics of reactive oxygen species (ROS), participating in both their generation and scavenging.
A structurally related compound, 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), has been shown to significantly increase intracellular ROS levels. nih.govnih.gov This induction of oxidative stress can lead to cellular apoptosis. nih.govnih.gov The generation of ROS by NPPB is a key part of its mechanism for inducing cell death in human lens epithelial cells. nih.gov
Conversely, this compound (also known as 2-nitro-5-thiobenzoic acid or TNB) is itself susceptible to oxidation by ROS and is a key component in assays that measure antioxidant activity. researchgate.net Biologically relevant oxidants like hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl) can oxidize the thiol group of the compound. researchgate.net This reaction is utilized in the widely used Ellman's method for quantifying thiol groups, where the formation of the TNB anion is measured. nih.gov However, the presence of oxidants can interfere with this measurement by re-oxidizing TNB. researchgate.net For example, melatonin (B1676174) has been shown to prevent the oxidation of 5-thio-2-nitrobenzoic acid by HOCl, demonstrating its ROS scavenging ability. researchgate.net The balance between ROS production and scavenging is essential to prevent oxidative damage to biomolecules. scispace.com
Table 4: Involvement in ROS Dynamics
| Compound/Derivative | Activity | Mechanism/Observation | Significance | Source |
|---|---|---|---|---|
| 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) | ROS Generation | Significantly increases intracellular ROS levels in human lens epithelial cells. nih.govnih.gov | Induces oxidative stress, leading to apoptosis. nih.govnih.gov | nih.govnih.gov |
| This compound (TNB) | ROS Scavenging (as an indicator) | Is oxidized by ROS such as H₂O₂, ONOO⁻, and HOCl. researchgate.net | Used in assays to measure the scavenging capacity of antioxidants like melatonin. researchgate.net | researchgate.netresearchgate.net |
Advanced Spectroscopic and Analytical Characterization
Vibrational Spectroscopy for Structural Elucidation (FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular structure of 5-Nitro-2-sulfanylbenzoic acid. The spectra are characterized by absorption bands corresponding to the specific vibrational modes of the molecule's constituent parts.
The vibrational spectrum of this compound is dominated by the characteristic frequencies of its three functional groups—carboxyl (-COOH), nitro (-NO₂), and sulfanyl (B85325) (-SH)—attached to a benzene (B151609) ring.
Carboxylic Acid Group (-COOH): Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This dimerization significantly influences the vibrational frequencies. The O–H stretching vibration appears as a very broad band, often in the 2500–3300 cm⁻¹ region. mdpi.com The carbonyl (C=O) stretching vibration is highly characteristic and typically found in the 1740–1660 cm⁻¹ range. mdpi.comrsc.org For benzoic acid derivatives, this peak is often observed near 1700 cm⁻¹. mdpi.com The in-plane O-H bending and C-O stretching vibrations are coupled and give rise to bands in the 1440–1395 cm⁻¹ and 1300–1200 cm⁻¹ regions.
Nitro Group (-NO₂): The nitro group has two distinct stretching vibrations. The asymmetric stretching mode (ν_as(NO₂)) appears as a strong band, typically between 1560 and 1515 cm⁻¹, while the symmetric stretching mode (ν_s(NO₂)) is found at a lower frequency, generally between 1385 and 1345 cm⁻¹. scirp.org In a related compound, 4-Methyl-3-nitrobenzoic acid, the asymmetric and symmetric stretches were assigned to bands at 1533 cm⁻¹ and 1354 cm⁻¹, respectively. scirp.org A deformation or scissoring vibration is expected around 760 cm⁻¹. scirp.org
Sulfanyl Group (-SH): The S-H stretching vibration is typically weak in infrared spectra and appears in the range of 2600–2550 cm⁻¹. Its position is not significantly affected by hydrogen bonding.
Aromatic Ring: The benzene ring exhibits several characteristic vibrations. C-H stretching vibrations occur above 3000 cm⁻¹. mdpi.com C=C stretching vibrations within the ring appear in the 1600–1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are found in the 900–675 cm⁻¹ range and are indicative of the substitution pattern.
Table 1: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| ν(O-H) | Carboxylic Acid | 2500-3300 (broad) |
| ν(C-H) | Aromatic Ring | 3000-3100 |
| ν(S-H) | Sulfanyl (Thiol) | 2550-2600 (weak) |
| ν(C=O) | Carboxylic Acid | 1680-1710 |
| ν_as(NO₂) | Nitro Group | 1515-1560 |
| ν_s(NO₂) | Nitro Group | 1345-1385 |
| ν(C=C) | Aromatic Ring | 1450-1600 |
| δ(NO₂) | Nitro Group | ~760 |
Conformational analysis investigates the different spatial arrangements of atoms that arise from rotation around single bonds. scribd.com For this compound, rotation can occur around the C-COOH and C-S bonds. The relative orientation of the carboxyl and sulfanyl groups can influence the vibrational spectra due to steric and electronic interactions. ethz.ch In substituted benzoic acids, the planarity of the carboxyl group with respect to the benzene ring and the formation of intra- and intermolecular hydrogen bonds are key factors. ias.ac.in In salicylic (B10762653) acid, a related compound, an intramolecular hydrogen bond exists, which weakens the intermolecular hydrogen-bonded dimer structure. ias.ac.in While a similar strong intramolecular bond is not expected in this compound, the steric hindrance between the adjacent carboxyl and sulfanyl groups, along with potential weak interactions, can lead to a preferred conformation in the crystal lattice, which can be studied by comparing experimental spectra with theoretical calculations for different conformers. ethz.ch
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the carbon skeleton and the arrangement of protons in the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound would show distinct signals for the three aromatic protons and the acidic protons of the carboxyl and sulfanyl groups. The electron-withdrawing nitro group deshields adjacent protons, shifting their signals downfield (to higher ppm values).
The proton at C6, being ortho to the nitro group, is expected to be the most deshielded.
The proton at C4 is ortho to the sulfanyl group and meta to the nitro group.
The proton at C3 is ortho to both the carboxyl and sulfanyl groups.
In a deuterated water (D₂O) solvent, the acidic protons of the -COOH and -SH groups would exchange with deuterium (B1214612) and thus not be visible in the spectrum. An experimental ¹H NMR spectrum in D₂O shows signals at δ 8.2 (d, 1H), 7.9 (dd, 1H), and 7.5 (d, 1H). These correspond to the three protons on the aromatic ring.
Carbon (¹³C) NMR: The ¹³C NMR spectrum would show seven distinct signals, one for each carbon atom in the molecule, as they are in chemically non-equivalent environments. docbrown.info
The carboxyl carbon (-COOH) is typically found significantly downfield, often in the 165-175 ppm range. docbrown.info
The aromatic carbons attached to the substituents (C1, C2, C5) will have their chemical shifts heavily influenced by those groups. The carbon attached to the nitro group (C5) would be shifted downfield, while the one attached to the sulfanyl group (C2) would also be affected.
The remaining aromatic carbons (C3, C4, C6) would appear in the typical aromatic region of ~120-140 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |
|---|---|---|---|
| ¹H | Aromatic | 7.5 - 8.2 | Doublet (d), Doublet of doublets (dd) |
| ¹³C | C=O | ~170 | Singlet |
| ¹³C | C-NO₂ | ~148 | Singlet |
| ¹³C | C-COOH | ~140 | Singlet |
| ¹³C | C-SH | ~130 | Singlet |
| ¹³C | Aromatic CH | 120 - 135 | Singlet |
Note: Predicted values are estimates. Experimental values may vary based on solvent and conditions.
Two-dimensional (2D) NMR experiments provide information about how different nuclei are connected through bonds. wikipedia.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. magritek.com For this compound, the COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons. For example, the proton at C4 would show a correlation to the proton at C3, and the proton at C3 would show a correlation to the proton at C4. This helps to unambiguously assign the signals of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. wikipedia.org This would allow for the definitive assignment of the ¹³C signals for the protonated aromatic carbons (C3, C4, and C6) by linking them to their already-assigned proton signals. The quaternary carbons (C1, C2, C5, and the carboxyl carbon) would not appear in a standard HSQC spectrum.
Electronic Absorption and Fluorescence Spectroscopy
UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy orbital. msu.edu The benzene ring, nitro group, and carboxyl group are all chromophores that contribute to the UV-Vis spectrum.
The presence of conjugated π-electron systems and electron-withdrawing groups like -NO₂ results in absorption in the UV region. The reaction product of the related compound 5,5′-dithiobis(2-nitrobenzoic acid) with a thiol is 2-nitro-5-mercaptobenzoic acid, which exhibits a strong absorbance maximum at 412 nm. rsc.orgnih.gov This intense yellow color is due to the resulting thionitrobenzoate anion.
Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light. Many nitroaromatic compounds are known to be poor fluorophores; the nitro group often acts as a fluorescence quencher. google.com This quenching occurs because the excited state is deactivated through non-emissive pathways, such as intersystem crossing, facilitated by the electron-withdrawing nature of the nitro group. Therefore, this compound is expected to exhibit weak or no fluorescence. Studies on similar molecules like salicylic acid show fluorescence, but the introduction of a nitro group would drastically reduce the quantum yield. dtu.dk
Table 3: Electronic Spectroscopy Data
| Technique | Parameter | Value | Notes |
|---|---|---|---|
| UV-Vis Absorption | λ_max | 412 nm rsc.orgnih.gov | For the related thionitrobenzoate anion, indicating absorption in the visible range. |
| Fluorescence | Emission | Weak to None (Expected) | The nitro group typically acts as a fluorescence quencher. google.com |
UV-Vis Spectrophotometry for Quantification and Mechanistic Studies (e.g., Thiol Quantification using Ellman's Reagent)
UV-Vis spectrophotometry is a cornerstone technique for the quantification of this compound, which is famously the chromophoric product in Ellman's assay. This assay is widely used for the quantification of free thiol groups in a sample. wikipedia.orgbmglabtech.com The underlying principle is the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, with a compound containing a sulfhydryl group (R-SH). wikipedia.orgacs.org
This reaction involves the cleavage of the disulfide bond in DTNB by the thiol, which results in a stoichiometric, 1:1 reaction. acs.org The products are a mixed disulfide between the thiol-containing compound and one molecule of 2-nitro-5-thiobenzoate (TNB), and a second molecule of TNB. bmglabtech.com In aqueous solutions at neutral or alkaline pH, the released 2-nitro-5-thiobenzoate (TNB) ionizes to its dianion form (TNB²⁻), which exhibits a characteristic and intense yellow color. wikipedia.org
This colored product, this compound (in its ionized TNB²⁻ form), has a strong absorbance maximum at a wavelength (λmax) of 412 nm. bmglabtech.com The concentration of the thiol in the original sample can be determined by measuring the absorbance of the solution at this wavelength and applying the Beer-Lambert law. The molar extinction coefficient (ε) for TNB²⁻ is a critical parameter for this calculation and has been determined with high precision. While the originally reported value was 13,600 M⁻¹cm⁻¹, subsequent studies have refined this value. wikipedia.org
Table 1: Spectrophotometric Parameters for Thiol Quantification using Ellman's Reagent
| Parameter | Value | Conditions |
| Analyte | 2-nitro-5-thiobenzoate (TNB²⁻) | Reaction product |
| Reagent | 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | Ellman's Reagent |
| Wavelength of Max. Absorbance (λmax) | 412 nm | pH 7-8 |
| Molar Extinction Coefficient (ε) | 14,150 M⁻¹cm⁻¹ | Dilute buffer solutions |
| Molar Extinction Coefficient (ε) | 13,700 M⁻¹cm⁻¹ | 6 M guanidinium (B1211019) hydrochloride |
| Molar Extinction Coefficient (ε) | 13,600 M⁻¹cm⁻¹ | Original value reported by Ellman |
| Data sourced from multiple references. wikipedia.orgsigmaaldrich.com |
Chromophoric Properties and π-Conjugation Analysis
The distinct yellow color of the this compound anion (TNB²⁻) is a direct result of its inherent chromophoric properties, which are governed by its electronic structure. The molecule can be described as a donor-π-acceptor (D-π-A) system. libretexts.orgmsu.edu In this arrangement, the benzene ring acts as the π-conjugated bridge that facilitates intramolecular charge transfer (ICT) between an electron-donating group (D) and an electron-withdrawing group (A).
In the case of this compound, the nitro group (-NO₂) is a strong electron-withdrawing group due to both inductive and resonance effects. libretexts.orgresearchgate.net Conversely, the thiolate group (-S⁻), formed under the alkaline conditions of the Ellman's assay, is a potent electron-donating group. The presence of these opposing groups at different positions on the aromatic ring creates a significant dipole and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org
This extended π-conjugation across the molecule, from the thiolate donor through the phenyl ring to the nitro acceptor, allows for the absorption of energy in the visible region of the electromagnetic spectrum, specifically around 412 nm, resulting in the observed yellow color. bmglabtech.com The combination of electron-rich aromatic systems with electron-deficient substituents is a known strategy for inducing intramolecular charge transfer interactions, which is evident in this compound. rsc.org The analysis of such systems often involves studying how different substituents and their positions on the aromatic ring affect the absorption and emission spectra. libretexts.orgmsu.edu
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₇H₅NO₄S), the monoisotopic mass is 198.9939 g/mol . smolecule.com HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, can readily confirm this mass. researchgate.net For instance, in electrospray ionization (ESI) negative mode, the instrument would detect the deprotonated molecule [M-H]⁻ at an m/z of 197.98665. uni.lu Such precise measurements are crucial for differentiating between compounds with the same nominal mass but different elemental formulas. The analysis of nitrobenzoic acids by LC-HRMS has been successfully applied to identify these compounds in complex matrices like groundwater. hkbu.edu.hk
Tandem Mass Spectrometry for Structural Insights
Tandem mass spectrometry (MS/MS) is a technique that involves the selection of a specific ion (a precursor ion) and its subsequent fragmentation to produce a characteristic spectrum of product ions. nih.gov This fragmentation pattern provides a fingerprint of the molecule's structure. For nitroaromatic compounds like this compound, fragmentation behavior is highly dependent on the type and position of the substituents. nih.gov
In negative ionization mode, the deprotonated molecule [M-H]⁻ would be selected as the precursor ion. Common fragmentation pathways for nitrobenzoic acids include:
Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da), a frequent fragmentation reaction for benzoic acids. nih.gov For 4-nitrobenzoic acid, this results in a major fragment at m/z 122. nih.govmassbank.eu
Loss of Nitro Group: Expulsion of NO₂ (46 Da) or NO (30 Da) are also characteristic fragmentation pathways for nitroaromatic compounds. nih.gov
The study of different nitro- and aminonitrobenzoic acids has shown that ortho effects can significantly influence the resulting fragment ions, allowing for specific detection methods. nih.gov The expulsion of open-shell molecules like NO and NO₂ can lead to the formation of various distonic radical anions, further complicating but also enriching the fragmentation spectrum for structural analysis. nih.gov
Table 2: Predicted and Observed Mass Spectrometry Fragments for Nitrobenzoic Acids
| Precursor Ion (m/z) | Formula | Fragmentation | Product Ion (m/z) | Formula of Product Ion |
| 166.0146 | [C₇H₄NO₄]⁻ | Loss of CO₂ | 122.0248 | [C₆H₄NO₂]⁻ |
| 166.0146 | [C₇H₄NO₄]⁻ | Loss of NO₂ | 120.0211 | [C₇H₄O₂]⁻ |
| Data derived from fragmentation patterns of 4-nitrobenzoic acid. nih.govmassbank.eu |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. acs.org This technique provides detailed information on bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.
Crystal Structure Analysis of this compound and its Derivatives
For example, the analysis of 2-nitrobenzoic acid reveals that molecules in the crystal lattice form classic, centrosymmetric hydrogen-bonded dimers via their carboxylic acid groups. acs.org Beyond this primary interaction, the crystal packing is influenced by a network of other noncovalent interactions, including C-H···O and O···O contacts. acs.orgacs.org The nitro group is known to play a key role in crystal packing by participating in such weak hydrogen bonds and dipole-dipole interactions. researchgate.net
Studies on S-alkyl derivatives of the parent compound, thiosalicylic acid, also provide relevant structural information. The crystal structure of the S-butyl derivative of thiosalicylic acid has been determined, showing a nearly coplanar geometry. researchgate.net Furthermore, binuclear copper(II) complexes with S-propyl derivatives of thiosalicylic acid have been shown to crystallize in polymorphic forms, highlighting how molecular orientation can vary. bg.ac.rs These findings suggest that the crystal structure of this compound would likely be characterized by strong hydrogen bonding from the carboxylic acid group and a complex network of weaker interactions involving the nitro and sulfanyl groups, significantly influencing its solid-state properties. researchgate.net
Co-crystallization Studies with Biological Targets
The technique of co-crystallization provides invaluable atomic-level insights into how a compound interacts with its biological targets, such as proteins and enzymes. This structural data is fundamental in the fields of drug design and molecular biology. For this compound, crystallographic studies have successfully elucidated its binding mode with specific protein targets.
One key example is the co-crystal structure of this compound with the p40 subunit of human Interleukin-12 (IL-12). rcsb.orgebi.ac.uk Interleukin-12 is a cytokine involved in pro-inflammatory responses, and understanding its interactions with small molecules is crucial for developing potential therapeutic agents. rcsb.org The structure, available in the Protein Data Bank (PDB) under the accession code 1F42, was resolved using X-ray diffraction to a resolution of 2.50 Å. rcsb.orgebi.ac.uk In this structure, this compound, identified by the ligand code MNB, is observed bound to the protein, revealing the specific molecular interactions that stabilize the complex. ebi.ac.ukebi.ac.uk
While a detailed co-crystal structure with human Interleukin-12 p40 has been solved, biochemical assays have indicated that this compound and its parent compound, 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), interact with several other important enzymes. These include the cysteine protease papain, the neurotransmitter-metabolizing enzyme acetylcholinesterase, and the drug-metabolizing enzyme thiopurine S-methyltransferase (TPMT). nih.govuniprot.org These interactions, primarily identified through enzyme inhibition or activity assays, suggest that these proteins are also significant biological targets. However, as of the latest available data, co-crystal structures for this compound with these specific enzymes have not been deposited in the public databases. Such studies would be a valuable future step to fully understand the compound's mechanism of action at a molecular level.
Table 1: Co-crystallization Data for this compound with Biological Targets
| Biological Target | PDB ID | Ligand ID | Resolution (Å) | Method |
| Human Interleukin-12 (IL-12), p40 subunit | 1F42 | MNB | 2.50 | X-ray Diffraction |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Nitro-2-sulfanylbenzoic acid at the electronic level. These methods, including Density Functional Theory (DFT) and ab initio techniques, are employed to predict a variety of molecular characteristics.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules like this compound. By calculating the electron density, DFT methods can elucidate key properties that govern the molecule's behavior.
A critical aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. vjst.vnresearchgate.net A smaller gap suggests higher reactivity. researchgate.net For instance, in a study of the related disulfide dimer, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the HOMO and LUMO energies were calculated to be -7.35 eV and -3.64 eV, respectively. researchgate.net The reactivity and sites of electrophilic or nucleophilic attack can be further understood by analyzing the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. vjst.vnmdpi.com For benzoic acid, the negative potential is concentrated around the carbonyl oxygen atom, while the positive region is near the carboxylic hydrogen, indicating the likely sites for electrophilic and nucleophilic interactions, respectively. vjst.vn
Table 1: Frontier Molecular Orbital Energies of a Related Compound
| Compound | HOMO Energy (eV) | LUMO Energy (eV) |
| 5,5'-dithiobis-(2-nitrobenzoic acid) | -7.35 | -3.64 |
This table presents calculated HOMO and LUMO energy values for a related disulfide dimer, providing an indication of the electronic properties within this class of compounds. researchgate.net
Ab Initio Methods for Molecular Properties
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide another avenue for the high-accuracy calculation of molecular properties. While specific ab initio studies on this compound are not extensively documented in the reviewed literature, these methods are generally applied to obtain precise geometries, vibrational frequencies, and electronic properties for similar organic molecules.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a dynamic perspective of this compound, capturing its motion and conformational changes over time. This approach is invaluable for understanding its behavior in different environments and its interactions with other molecules.
Conformational Sampling and Dynamics
The flexibility of this compound, particularly the rotation around its single bonds, allows it to adopt various conformations. Conformational sampling is a critical computational procedure to explore the potential energy surface of a molecule and identify its low-energy, and therefore most probable, structures. frontiersin.orgnih.gov MD simulations can be employed to sample these conformations by simulating the atomic motions over time, providing insights into the molecule's flexibility and preferred shapes. researchgate.net In a study involving silver nanoclusters coated with 5-mercapto-2-nitrobenzoic acid, MD simulations were instrumental in delineating the ligand-mediated inter-cluster interactions, such as hydrogen bonding and π–π stacking, which are crucial for the self-assembly process. researchgate.net
Molecular Docking and Scoring Approaches
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is widely used to screen for potential drug candidates and to understand the molecular basis of ligand-receptor interactions.
In a notable study, the monosulfide form, thionitrobenzoic acid (a synonym for this compound), was docked into the redox-active site of protein disulfide isomerase (PDI), an enzyme implicated in HIV-1 entry. nih.govresearchgate.net The docking results revealed that the inhibitor binds within a hydrophobic pocket and forms favorable interactions with several amino acid residues. nih.gov Specifically, the cysteine residue Cys37 was identified as playing a significant role in hydrogen bonding with the inhibitor, marking it as a potentially crucial residue for drug design. nih.gov
Table 2: Key Interacting Residues of Thionitrobenzoic Acid with Protein Disulfide Isomerase (PDI)
| Ligand | Interacting Residues |
| Thionitrobenzoic acid | Ala34, Trp36, Cys37, His39, Cys40, Thr68, Phe80 |
This table lists the amino acid residues in the binding site of PDI that were found to have favorable interactions with thionitrobenzoic acid in a molecular docking study. nih.gov Such information is vital for understanding the binding mode and for the rational design of more potent inhibitors.
The insights gained from these computational approaches are instrumental in building a comprehensive understanding of the chemical and biological properties of this compound, paving the way for its potential application in various scientific fields.
Prediction of Binding Modes and Affinities with Biological Receptors
The prediction of how a molecule like this compound binds to biological receptors is a cornerstone of computational drug discovery. The molecular structure of this compound, featuring a carboxylic acid, a nitro group, and a thiol group, allows for a variety of interactions with biological targets. The thiol group can interact with metal ions, which is a key feature in its binding mechanisms.
Computational docking studies are employed to predict the preferred orientation of the molecule when bound to a receptor, forming a stable complex. The affinity of this binding is then estimated by calculating the binding energy. For instance, studies on related thiosalicylic acid derivatives have shown their ability to bind to the zinc ions within the active sites of enzymes like metallo-beta-lactamases (MBLs), thereby inhibiting their function. The mechanism often involves the sulfanyl (B85325) group coordinating with the metal ion.
Derivatives of this compound have been studied for their agonist activity. A notable example is 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), which has been identified as an agonist for the G-protein-coupled receptor GPR35. nih.gov Computational models for such interactions help elucidate the specific residues and forces driving the binding and activation of the receptor. nih.gov The availability of protein-bound 3D structures for 2-Nitro-5-sulfanylbenzoic acid in the RCSB Protein Data Bank confirms its interaction with various proteins and provides a basis for detailed computational binding studies. nih.gov
Virtual Screening Methodologies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. For a compound class that includes this compound, three-dimensional structural descriptors and other computed molecular properties are crucial for these applications.
Methodologies for virtual screening can be broadly categorized as ligand-based or structure-based.
Structure-Based Virtual Screening (SBVS): This method relies on the known 3D structure of the biological target. Molecular docking simulations, as described previously, are performed for a large number of compounds to predict their binding affinity and pose.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this approach uses the properties of known active molecules. A model of a pharmacophore, which defines the essential 3D arrangement of functional groups required for activity, is constructed. This model is then used to screen databases for other molecules that fit these criteria.
These computational screening methods allow for the rapid and cost-effective identification of potential lead compounds from vast chemical libraries, significantly accelerating the initial phases of drug discovery.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This technique is widely used to guide the synthesis of novel compounds with enhanced activities. researchgate.net
While specific QSAR studies exclusively focused on this compound are not prevalent, extensive research on related benzoic acid derivatives demonstrates the utility of this approach. For example, QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-ACP synthase III (FabH) have revealed key molecular descriptors that influence their antibacterial activity. nih.gov
These analyses typically involve calculating a range of molecular descriptors and correlating them with experimental activity using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). arxiv.org
Table 1: Key Molecular Descriptors in QSAR Studies of Related Benzoic Acid Derivatives
| Descriptor Type | Influence on Activity | Rationale | Reference |
|---|---|---|---|
| Hydrophobicity (e.g., LogP) | Positive Correlation | Increased hydrophobicity can enhance membrane permeability and access to the target site. | nih.gov |
| Molar Refractivity (MR) | Positive Correlation | Relates to the volume of the molecule and its polarizability, suggesting that bulk and dispersion forces are important for binding. | nih.gov |
| Aromaticity | Positive Correlation | Indicates the importance of aromatic ring structures for binding interactions, possibly through π-π stacking. | nih.gov |
| Presence of Specific Functional Groups | Variable | The presence of a hydroxyl (-OH) group was found to be conducive to inhibitory activity, while heteroatoms (N, O, S) at other specific positions decreased activity. | nih.gov |
The insights from such QSAR models are invaluable for rationally designing new derivatives of this compound with potentially improved biological profiles. researchgate.netnih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model and provide a deeper understanding of the molecular structure and vibrations. Density Functional Theory (DFT) is a commonly used method for this purpose. researchgate.net
For benzoic acid and its derivatives, theoretical modeling of infrared (IR) spectra has been performed using methods like B3LYP with basis sets such as 6-311++G(d,p). researchgate.net These calculations can predict vibrational wavenumbers, which often show good agreement with experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra. researchgate.net Such studies can also analyze the formation of dimers and the effect of intermolecular hydrogen bonding on the vibrational modes. researchgate.net
Beyond vibrational spectroscopy, other parameters can be predicted. For this compound, predicted Collision Cross Section (CCS) values have been calculated. uni.lu The CCS is a measure of the ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry. The table below shows predicted CCS values for various adducts of the compound. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 200.00121 | 135.3 |
| [M+Na]⁺ | 221.98315 | 143.1 |
| [M-H]⁻ | 197.98665 | 138.4 |
| [M+NH₄]⁺ | 217.02775 | 153.5 |
| [M+K]⁺ | 237.95709 | 136.7 |
| [M+H-H₂O]⁺ | 181.99119 | 134.3 |
| [M+HCOO]⁻ | 243.99213 | 154.3 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
This synergy between predicted and experimental spectroscopic data is crucial for the accurate structural elucidation and characterization of complex organic molecules like this compound.
Applications in Materials Science
Role in Nanomaterial Synthesis and Functionalization
The distinct chemical properties of 5-Nitro-2-sulfanylbenzoic acid make it a crucial component in the burgeoning field of nanotechnology. Its ability to interact with and modify the surfaces of nanoparticles has led to the development of novel materials with enhanced properties and functionalities.
Surface Modification of Nanoparticles (e.g., Silver Nanoclusters)
A primary application of this compound in nanomaterial science is as a capping agent or ligand for the surface modification of nanoparticles, particularly silver nanoclusters (AgNCs). smolecule.comvulcanchem.com The thiol (-SH) group in the compound strongly binds to the surface of silver, creating a protective layer that stabilizes the nanoclusters and prevents their aggregation. nih.gov This functionalization is critical for controlling the size and maintaining the unique properties of the nanoclusters. vulcanchem.com
Recent research has highlighted the use of this compound-coated silver nanoclusters for their potent bactericidal properties. Studies have demonstrated that these functionalized nanoclusters exhibit significant antimicrobial activity, even against multidrug-resistant bacteria. smolecule.com The hydrophilic nature of the carboxylic acid group and the hydroneutral nitro group contribute to the solubility of the nanoclusters in aqueous media, a crucial factor for biological applications. nih.gov
| Nanoparticle | Modifying Agent | Key Finding |
| Silver Nanoclusters (AgNCs) | This compound | Enhanced bactericidal efficacy against multidrug-resistant bacteria. |
| Silver Nanoclusters (AgNCs) | This compound | Serves as a capping agent, controlling the size of the nanoclusters to less than 5 nm. vulcanchem.com |
Development of Hybrid Organic-Inorganic Materials
The dual functionality of this compound, possessing both organic (nitrobenzoic acid) and inorganic-interacting (thiol) components, makes it an ideal candidate for the development of hybrid organic-inorganic materials. smolecule.com These materials combine the properties of both organic and inorganic constituents, leading to synergistic effects and novel functionalities. ustc.edu.cnunipa.it
For instance, the thiol group can anchor the molecule to an inorganic substrate, such as a metal or semiconductor nanoparticle, while the organic part can be tailored for specific interactions or to impart desired properties like solubility or reactivity. nih.gov This approach allows for the creation of materials with tunable optical, electronic, and catalytic properties. While specific examples directly utilizing this compound in complex hybrid materials are still emerging, the foundational chemistry of its functional groups suggests significant potential in this area. The principles of using similar bifunctional molecules in creating layered hybrid materials for applications like water splitting electrocatalysts demonstrate the possibilities. ustc.edu.cn
Polymer Chemistry and Polymer-Conjugate Systems
The reactivity of this compound's functional groups also lends itself to applications in polymer chemistry, enabling the creation of functional polymers and polymer-conjugate systems.
Incorporation into Polymeric Matrices
This compound can be incorporated into polymeric matrices to impart specific functionalities. The carboxylic acid group can participate in polymerization reactions, such as esterification or amidation, to become part of a polymer backbone. Alternatively, the molecule can be embedded or "imprinted" within a polymer matrix. acs.org
This incorporation can introduce new properties to the polymer, such as antimicrobial activity or the ability to bind to specific targets. epa.gov For example, a polymer matrix containing this compound could be used in applications requiring controlled release or as a functional filler in a composite material. The use of nitro-containing monomers is a known strategy for synthesizing aromatic polymers with specific properties. researchgate.net
Functional Polymers for Specific Applications
The synthesis of functional polymers often involves the use of monomers with specific reactive groups. The carboxylic acid and nitro groups of this compound can be chemically modified to create a variety of monomers for polymerization. For instance, the nitro group can be reduced to an amino group, which can then participate in different polymerization reactions.
This versatility allows for the design of functional polymers with tailored properties for specific applications. While direct synthesis of large-scale polymers from this compound is not widely documented, the principles of using similar functional monomers are well-established in polymer science for creating materials with enhanced thermal, mechanical, or electrical properties. researchgate.net
Thin Films and Surface Coatings
The ability of this compound to self-assemble and bind to surfaces makes it a valuable component in the fabrication of thin films and surface coatings.
The thiol group provides a strong anchor to metal surfaces, allowing for the formation of self-assembled monolayers (SAMs). These SAMs can modify the surface properties of a material, such as its hydrophobicity, chemical reactivity, and biocompatibility. researchgate.net The nitro and carboxylic acid groups exposed on the surface of the SAM can then be used for further functionalization or to create specific interfacial properties.
For example, a thin film of this compound on a gold substrate could be used to create a sensor surface. The exposed functional groups could be used to immobilize biomolecules for biosensing applications. While specific research on thin films of solely this compound is limited, the behavior of similar thiol-containing aromatic acids on surfaces is well-studied and provides a strong basis for its potential in this area. researchgate.net
Self-Assembled Monolayer (SAM) Formation
Self-assembled monolayers (SAMs) are highly organized molecular assemblies formed spontaneously by the adsorption of molecules onto a substrate. The formation of SAMs using organothiols on noble metal surfaces, particularly gold, is a well-established technique for creating functional surfaces. acs.org While direct and extensive research specifically detailing the SAM formation of this compound is not widely documented in publicly available literature, the principles of its assembly can be inferred from the behavior of its precursor and related aromatic thiols.
The precursor to this compound, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, has been shown to adsorb onto gold electrodes. acs.org The disulfide bond in DTNB cleaves upon adsorption, leading to the formation of two molecules of the corresponding thiolate bound to the gold surface. himedialabs.comnih.gov This process effectively forms a self-assembled monolayer. Studies on DTNB have demonstrated the formation of redox-active SAMs, indicating that the nitro group remains accessible for electrochemical reactions. acs.org
The formation of SAMs from aromatic thiols on gold surfaces is a complex process influenced by factors such as solvent choice, immersion time, and temperature. The resulting monolayers can exhibit a high degree of order, with the aromatic rings often adopting a tilted orientation with respect to the surface normal to maximize van der Waals interactions between adjacent molecules. acs.org
Modulation of Surface Properties for Device Applications
The functional groups of this compound, namely the nitro (-NO2) and carboxylic acid (-COOH) groups, play a crucial role in modulating the surface properties of the substrate upon which the SAM is formed. This tunability is of significant interest for the development of various electronic and sensing devices.
The carboxylic acid group can exist in either a protonated (-COOH) or deprotonated (-COO⁻) state depending on the pH of the surrounding environment. This property can be exploited to control the surface charge and wettability. For instance, at a pH above the pKa of the carboxylic acid, the surface will be negatively charged and more hydrophilic. This ability to tune surface properties is critical for applications such as controlling protein adsorption, designing biosensors, and fabricating microfluidic devices. Research on similar carboxylic acid-terminated SAMs has demonstrated this pH-dependent behavior and its impact on the electrochemical response of the modified electrode.
The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the SAM and the underlying substrate. The presence of the nitro group can modulate the work function of the metal surface, which is a critical parameter in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). By creating a dipole moment at the interface, the nitro group can facilitate either electron or hole injection/extraction, thereby improving device performance. While specific studies on this compound are limited, the principle of using nitro-functionalized thiols to control interfacial electronics is a recognized strategy in molecular electronics.
Furthermore, the nitro group is electrochemically active and can undergo reduction to form other functional groups, such as hydroxylamine (B1172632) and amine. This redox activity can be utilized in the development of electrochemical sensors. For example, the electrochemical reduction of the nitro group can be used as a signal for detecting specific analytes or changes in the local environment. Studies on nitro-functionalized gold nanoparticles have shown their potential as electrocatalysts. acs.org
Future Directions and Research Perspectives
Exploration of Novel Synthetic Methodologies
Future synthetic research will likely focus on developing more efficient, selective, and sustainable methods for the preparation of 5-Nitro-2-sulfanylbenzoic acid and its derivatives. While classical approaches to similar compounds exist, modern synthetic chemistry offers a toolkit for significant improvements.
One promising avenue is the exploration of advanced catalytic systems. For instance, iron-catalyzed intermolecular reactions, which have been successful in the synthesis of 1,3-oxathiine derivatives from thiosalicylic acid and internal alkynes, could be adapted. nih.govrsc.org The development of novel catalyst-free synthetic routes, perhaps utilizing substituted propargylic alcohols as reactants with thiosalicylic acid analogues, also presents an intriguing possibility for greener chemistry. nih.govrsc.org Furthermore, the direct synthesis of related heterocyclic structures like 4H-benzo[d] nih.govscispace.comdioxin-4-ones from salicylic (B10762653) acids and acetylenic esters, often mediated by copper(I) iodide, could inspire new cyclization strategies for this compound. nih.govrsc.org
The functionalization of the aromatic ring is another key area. The presence of the nitro group enables a range of electrophilic substitution reactions, while the thiol and carboxylic acid groups offer sites for nucleophilic modifications and coupling reactions. Future work could explore the direct C-H functionalization of the benzene (B151609) ring to introduce additional substituents, a strategy that is gaining prominence in organic synthesis. Moreover, the development of chemoselective reduction methods for the nitro group is critical. While some iron-catalyzed reductions affect both nitro and other reducible groups like aldehydes, the use of alternative reducing agents such as phenylsilane (B129415) has shown promise for selective nitro group reduction, a technique that could be vital for creating a diverse library of this compound derivatives. nih.govacs.org
| Potential Synthetic Strategy | Key Features | Relevant Precedents |
| Iron-Catalyzed Cycloadditions | Intermolecular reactions with alkynes. | Synthesis of 1,3-oxathiine derivatives from thiosalicylic acid. nih.govrsc.org |
| Catalyst-Free Reactions | Use of reactive partners like propargylic alcohols. | Greener synthesis of 1,3-oxathiine derivatives. nih.govrsc.org |
| Copper-Mediated Cyclizations | Reactions with acetylenic esters. | Synthesis of 4H-benzo[d] nih.govscispace.comdioxin-4-ones. nih.govrsc.org |
| Selective Nitro Group Reduction | Use of specific reducing agents like phenylsilane. | Chemoselective reduction in the presence of other functional groups. nih.govacs.org |
| C-H Functionalization | Direct introduction of new substituents on the aromatic ring. | Modern synthetic trend for creating molecular diversity. |
Advanced Mechanistic Investigations
A deep understanding of the reaction mechanisms involving this compound is fundamental to controlling its reactivity and designing new applications. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.
Electrochemical studies will be crucial for understanding the redox behavior of the molecule. The reduction of the nitroaromatic group can initiate intramolecular electron transfer, a process that has been observed in related nitro-substituted carboxylic acids. publish.csiro.au Investigating the competition between intramolecular electron transfer and intermolecular protonation will provide key insights into its reactivity in different chemical environments.
Mechanistic studies of catalytic reactions involving this compound are also a priority. For example, in iron-catalyzed C-N bond formation from nitroarenes and carboxylic acids, a bimolecular homolytic substitution (SH2) pathway has been proposed. nih.gov Investigating whether similar radical-based mechanisms are at play in reactions of this compound will be essential. A combination of kinetic analysis, electron paramagnetic resonance (EPR) spectroscopy, and mass spectrometry can be used to identify key intermediates, such as nitroso species and metal-hydride complexes, which have been implicated in the reductive functionalization of other nitro compounds. nih.govacs.org
Computational chemistry, particularly density functional theory (DFT), will be a powerful tool to complement experimental findings. DFT calculations can be used to model reaction pathways, predict transition state energies, and rationalize observed selectivities.
| Mechanistic Aspect | Investigative Techniques | Potential Insights |
| Redox Behavior | Cyclic Voltammetry, Spectroelectrochemistry | Understanding electron transfer processes and redox potentials. publish.csiro.au |
| Catalytic Cycles | Kinetics, EPR, Mass Spectrometry, DFT | Identification of intermediates and elucidation of reaction pathways. nih.govacs.orgnih.gov |
| Photoreactivity | UV-Vis Spectroscopy, Laser Flash Photolysis | Characterization of excited states and photochemical reaction pathways. |
| Acid-Base Properties | Potentiometric Titration, NMR Spectroscopy | Determination of pKa values and their influence on reactivity. |
Development of Next-Generation Coordination Complexes
The thiol and carboxylate groups of this compound make it an excellent candidate as a ligand for the formation of coordination complexes with a wide range of metal ions. researchgate.net The presence of both a soft donor (thiol) and hard donors (carboxylate oxygens) allows for versatile coordination modes and the potential to form stable complexes with various transition metals. researchgate.net
Future research will focus on synthesizing and characterizing novel coordination complexes of this compound. This includes exploring its reactions with metals known to have interesting biological or material properties, such as copper, zinc, ruthenium, and silver. acs.orgmdpi.comresearchgate.netxmu.edu.cn The resulting complexes could exhibit diverse structures, from simple mononuclear species to complex multinuclear frameworks and coordination polymers. researchgate.netxmu.edu.cn
A key area of investigation will be the influence of the nitro group on the properties of the resulting complexes. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the ligand and, consequently, the redox potentials and catalytic activity of the metal center. Furthermore, the potential for the nitro group itself to participate in coordination or intermolecular interactions could lead to novel structural motifs.
The development of "metalloligands," where a pre-formed complex of this compound is used as a building block for larger supramolecular assemblies, is another exciting prospect. researchgate.net This approach allows for the rational design of multinuclear complexes with tailored properties for applications in catalysis, sensing, and materials science. researchgate.net
| Metal Ion | Potential Complex Properties/Applications | Relevant Research |
| Copper(II) | Antitumor activity, DNA binding. | Binuclear copper(II) complexes with S-isoalkyl derivatives of thiosalicylic acid. mdpi.comnih.gov |
| Zinc(II) | Bidentate coordination, potential biological activity. | Zinc(II) complexes with S-alkyl derivatives of thiosalicylic acid. researchgate.net |
| Ruthenium(II) | Anticancer activity, DNA/protein binding. | Ruthenium(II) arene complexes with quinoline (B57606) dipyrrin. acs.org |
| Silver(I) | Coordination polymers, sensory applications. | Ag(I)-thiolate coordination polymers. xmu.edu.cn |
Integration with Systems Biology and Multi-omics Approaches
To understand the potential biological effects and fate of this compound, future research should integrate systems biology and multi-omics approaches. These holistic methods can provide a comprehensive view of how the compound interacts with biological systems at various levels. scispace.comnih.gov
Transcriptomics, proteomics, and metabolomics can be employed to study the response of microorganisms or cell lines to exposure to this compound. This can reveal the metabolic pathways involved in its degradation or detoxification, as well as any stress responses it may induce. scispace.com For example, studies on the aerobic degradation of aromatic compounds have shown that bacteria possess intricate metabolic and regulatory networks for their catabolism, often involving specific transporters and enzymes. scispace.com Similar investigations could be conducted for this compound to identify the key genes and proteins involved in its biotransformation.
Genome-scale metabolic models can be constructed to predict the metabolic fate of the compound and to engineer microorganisms for its bioremediation. nih.govcsic.es Such models, informed by experimental data, can provide a predictive framework for understanding the compound's impact on cellular metabolism. nih.gov This is particularly relevant given that many aromatic compounds are environmental pollutants, and understanding their biodegradation is of great interest. scispace.com
These approaches will not only be crucial for assessing the environmental impact and potential toxicity of this compound but also for identifying potential biotechnological applications, such as in the design of novel bioremediation strategies or as a tool to probe biological pathways.
| Omics Approach | Potential Application to this compound | Key Insights |
| Transcriptomics | Analysis of gene expression changes in response to the compound. | Identification of responsive genes and regulatory networks. scispace.com |
| Proteomics | Study of protein expression and post-translational modifications. | Elucidation of enzymatic pathways for degradation/modification. nih.gov |
| Metabolomics | Profiling of small molecule metabolites. | Tracking the metabolic fate of the compound and its byproducts. nih.gov |
| Systems Biology | Integration of multi-omics data into metabolic models. | Predictive understanding of biological effects and bioremediation potential. scispace.comnih.govcsic.es |
Emerging Applications in Interdisciplinary Fields
The unique combination of functional groups in this compound opens up a wide range of potential applications in various interdisciplinary fields. Future research should aim to explore these possibilities.
In materials science , the compound could serve as a building block for functional materials. Its derivatives could be investigated as dyes, leveraging the chromophoric properties of the nitroaromatic system. ontosight.ai The thiol group allows for the functionalization of gold nanoparticles, which could lead to new materials for sensing and drug delivery. beilstein-journals.org Furthermore, its incorporation into metal-organic frameworks (MOFs) could yield materials with tailored porosity and catalytic activity. researchgate.netrsc.org
In medicinal chemistry , derivatives of this compound could be screened for a variety of biological activities. Nitroaromatic compounds and salicylic acid derivatives have a rich history in drug discovery, with applications as antimicrobial and anticancer agents. nih.gov The coordination complexes of this ligand could also be explored as potential therapeutic agents, as has been demonstrated for related thiosalicylic acid complexes. acs.orgmdpi.comnih.gov
In agrochemicals , nitrobenzoic acid derivatives have been used in the synthesis of herbicides. chemiis.com The specific substitution pattern of this compound could lead to novel compounds with selective herbicidal or pesticidal properties. Research in this area could involve the synthesis of a library of derivatives and their screening for agricultural applications. cabidigitallibrary.org
The development of chemosensors is another promising direction. The thiol group can interact with heavy metal ions, and the nitroaromatic moiety can act as a signaling unit in fluorescent or colorimetric sensors. The coordination complexes of this compound could also be designed to selectively bind to and detect specific analytes.
| Interdisciplinary Field | Potential Application | Rationale |
| Materials Science | Dyes, functionalized nanoparticles, MOFs. | Chromophoric nitroaromatic system, thiol group for surface binding, versatile ligand for MOF construction. ontosight.aibeilstein-journals.orgresearchgate.netrsc.org |
| Medicinal Chemistry | Antimicrobial and anticancer agents. | Known biological activity of nitroaromatic and salicylic acid derivatives. nih.gov |
| Agrochemicals | Herbicides and pesticides. | Precedent of nitrobenzoic acid derivatives in agrochemical synthesis. chemiis.comcabidigitallibrary.org |
| Chemosensors | Detection of metal ions and other analytes. | Thiol group for metal binding and nitroaromatic for signaling. |
Q & A
Basic Research Question
- HPLC-MS : Detects low-abundance impurities (e.g., sulfonic acid byproducts) with high sensitivity .
- Ion Chromatography : Quantifies residual sulfate or nitrate ions from synthesis .
- Karl Fischer Titration : Measures water content to assess hygroscopicity-related degradation .
How should researchers address conflicting cytotoxicity results observed in cell-based studies using this compound?
Advanced Research Question
Contradictions may stem from cell line variability or compound solubility. Mitigation strategies:
- Pre-saturate cell culture media with the compound to ensure consistent solubility .
- Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out lineage-specific effects .
- Use LC-MS to confirm intracellular uptake and stability .
What safety protocols are critical when handling this compound in high-temperature reactions?
Basic Research Question
- Use explosion-proof fume hoods for reactions above 80°C due to nitro group instability .
- Equip with HF-resistant gloves and face shields when using chlorosulfonic acid derivatives .
- Follow EPA guidelines for disposing of nitroaromatic waste to avoid environmental contamination .
How can this compound be functionalized for protein conjugation without disrupting its bioactive nitro group?
Advanced Research Question
- Selective Acylation : Protect the nitro group with a temporary acetyl moiety before introducing maleimide linkers for thiol-selective conjugation .
- Click Chemistry : Use copper-free azide-alkyne cycloaddition to attach probes while preserving nitro functionality .
- Validate conjugation efficiency via SDS-PAGE and MALDI-TOF .
What are the best practices for validating synthetic methods when reference standards for this compound are unavailable?
Advanced Research Question
- Cross-Validation : Compare retention times in HPLC with structurally similar compounds (e.g., 2-hydroxy-5-nitrobenzoic acid) .
- Isotopic Labeling : Synthesize a deuterated analog as an internal standard for mass spectrometry .
- Collaborate with third-party labs for round-robin testing to confirm reproducibility .
How does the electronic structure of this compound influence its UV-Vis absorption properties in sensor applications?
Advanced Research Question
The nitro group’s electron-withdrawing effect shifts λmax to longer wavelengths. To tailor absorption:
- Modify substituents on the benzene ring (e.g., electron-donating groups) to alter conjugation .
- Use time-dependent DFT (TD-DFT) to model excited-state transitions and predict spectral shifts .
- Validate with experimental UV-Vis in solvents of varying polarity .
What methodologies are recommended for studying the degradation pathways of this compound under environmental conditions?
Basic Research Question
- Accelerated Stability Testing : Expose the compound to UV light, humidity, and elevated temperatures, then analyze degradation products via GC-MS .
- QSAR Modeling : Predict hydrolysis rates using quantitative structure-activity relationship models .
- Monitor nitro-to-amine reduction pathways using cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
